![molecular formula C13H11ClFNO B13539802 6-(5-Chloro-2-fluorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13539802.png)
6-(5-Chloro-2-fluorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(5-Chloro-2-fluorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile: , also known by its systematic name N-{[2-(2-Chloro-6-fluorophenyl)spiro[3.3]hept-2-yl]methyl}ethanamine , has the molecular formula C₁₆H₂₁ClFN and an average mass of 281.796 Da . This compound features a unique spirocyclic structure, which contributes to its interesting properties.
Preparation Methods
Synthetic Routes: The synthetic preparation of this compound involves several steps. One common approach is through cyclization reactions. Here’s a simplified synthetic route:
Alkylation: Start with 2-chloro-6-fluorophenylacetonitrile. Alkylate it with N-ethylamine to form the spirocyclic intermediate.
Cyclization: The spirocyclic intermediate undergoes intramolecular cyclization to form the desired compound.
Reaction Conditions: Reaction conditions may vary, but typical conditions include the use of strong bases and solvents suitable for cyclization reactions.
Industrial Production: While there isn’t extensive industrial-scale production data available, research laboratories often synthesize this compound for scientific investigations.
Chemical Reactions Analysis
Reactivity:
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of various functional groups.
Substitution: Nucleophilic substitution reactions can occur at the spirocyclic carbon.
Reduction: Reduction of the nitrile group could yield an amine.
Base: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are used for cyclization.
Solvents: Common solvents include DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).
Major Products: The major products depend on the specific reaction conditions. Potential products include spirocyclic amines and derivatives.
Scientific Research Applications
This compound finds applications in various fields:
Medicine: Researchers explore its potential as a drug candidate due to its unique structure.
Chemistry: It serves as a model compound for studying spirocyclic systems.
Industry: Its reactivity makes it interesting for fine chemical synthesis.
Mechanism of Action
The exact mechanism of action remains an active area of research. its spirocyclic nature suggests interactions with specific biological targets or pathways.
Comparison with Similar Compounds
While there are no direct analogs, we can compare it to related spirocyclic compounds, such as [2-(Aminocarbonyl)-6-fluorophenyl]boronic acid . Highlighting its uniqueness lies in its specific spirocyclic arrangement.
Properties
Molecular Formula |
C13H11ClFNO |
|---|---|
Molecular Weight |
251.68 g/mol |
IUPAC Name |
6-(5-chloro-2-fluorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile |
InChI |
InChI=1S/C13H11ClFNO/c14-9-1-2-11(15)10(3-9)13(6-16)4-12(5-13)7-17-8-12/h1-3H,4-5,7-8H2 |
InChI Key |
DFWNADIMEVULMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(C#N)C3=C(C=CC(=C3)Cl)F)COC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-((6-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13539739.png)
![Tert-butyl 3-[1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]azetidine-1-carboxylate](/img/structure/B13539743.png)
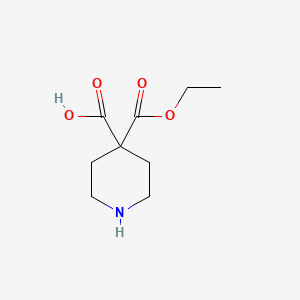
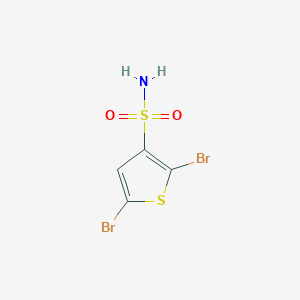
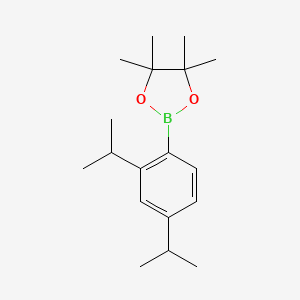
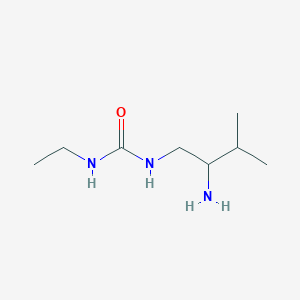


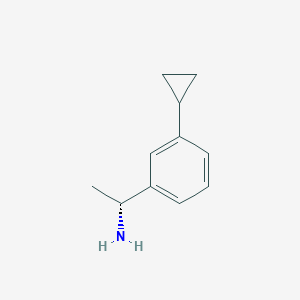
![rac-N-[(3R,4R)-4-methoxypyrrolidin-3-yl]-4-methyl-1,3-thiazole-5-carboxamidedihydrochloride,trans](/img/structure/B13539783.png)

![3-[1-(Aminomethyl)cyclopropyl]benzoicacidhydrochloride](/img/structure/B13539790.png)
